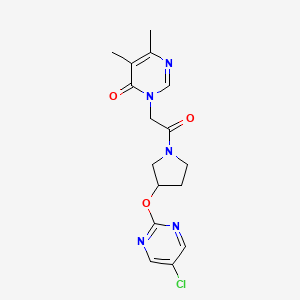
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is an organic compound Its unique structure and functionalities make it relevant in various chemical, biological, and medicinal research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible route includes the following steps:
Preparation of 5-chloropyrimidin-2-yl: : This intermediate can be prepared through chlorination of a pyrimidine derivative.
Synthesis of Pyrrolidin-1-yl Intermediate: : Reacting the 5-chloropyrimidin-2-yl with pyrrolidine yields the pyrrolidin-1-yl intermediate.
Coupling Reaction: : The pyrrolidin-1-yl intermediate is then reacted with a 2-oxoethyl derivative.
Final Cyclization: : The resulting compound undergoes cyclization to form the final product with appropriate oxidation and reduction conditions.
Industrial Production Methods: : Industrial synthesis may leverage automated reaction setups and optimized conditions for high yield and purity. Techniques like continuous flow synthesis and advanced purification methods such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups, influencing the activity and stability of the compound.
Substitution: : The presence of halogen and pyrimidine rings make it a candidate for various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : LiAlH4, NaBH4
Substitution: : Halogenation agents, nucleophiles like amines, alcohols
Major Products
Oxidation products: : Corresponding oxidized pyrimidin-4-one derivatives
Reduction products: : Partially or fully reduced pyrimidin-4-one derivatives
Substitution products: : Derivatives with substituted pyrrolidin-1-yl and chloropyrimidine groups
Wissenschaftliche Forschungsanwendungen
This compound finds use across various scientific disciplines:
Chemistry: : As a building block in synthetic organic chemistry to create novel molecules with potential activities.
Biology: : Studies involving its interactions with biological molecules can help understand its bioactivity and potential therapeutic effects.
Industry: : Its synthesis and derivatives are useful in creating specialized materials or as intermediates in industrial chemical processes.
Wirkmechanismus
The mechanism of action of this compound typically involves interactions with specific molecular targets, such as enzymes or receptors. The 5-chloropyrimidin-2-yl group might interact with nucleophilic sites, while the pyrrolidin-1-yl group provides stability and selectivity. These interactions can activate or inhibit biological pathways, leading to the compound's observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrimidin-4(3H)-one derivatives, 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one offers unique benefits:
Enhanced Stability: : Due to specific functional groups, it may exhibit higher stability under various conditions.
Selectivity: : Unique structural features could provide enhanced selectivity towards certain biological targets.
Similar Compounds
5-chloropyrimidin-2-yl pyrrolidin-1-yl derivatives
Other pyrimidin-4(3H)-one derivatives with varied substituents
Compounds with similar pyrrolidine and pyrimidine structures but different substituents
Eigenschaften
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-10-11(2)20-9-22(15(10)24)8-14(23)21-4-3-13(7-21)25-16-18-5-12(17)6-19-16/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAHQMOZJGHJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide](/img/structure/B2434043.png)

![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2434048.png)
![7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)
![5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2434056.png)
![N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2434058.png)
![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)
![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)
